The compound is synthesized through the sulfonation of 2,4-dimethylbenzene (also known as pseudocumene) using concentrated sulfuric acid. It is categorized under sulfonic acids, which are characterized by the presence of a sulfonyl functional group () attached to an aromatic ring. This classification allows the compound to serve as a strong acid and a versatile reagent in organic chemistry.
The synthesis of 2,4-dimethylbenzenesulfonic acid dihydrate typically involves the following steps:
The molecular structure of 2,4-dimethylbenzenesulfonic acid dihydrate features:
2,4-Dimethylbenzenesulfonic acid dihydrate participates in several chemical reactions:
The mechanism of action for 2,4-dimethylbenzenesulfonic acid dihydrate primarily involves its role as an acid catalyst:
The physical and chemical properties of 2,4-dimethylbenzenesulfonic acid dihydrate include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 186.23 g/mol |
Melting Point | 82.5°C to 88.5°C |
Boiling Point | Approximately 290.72°C |
Density | Approximately 1.3286 g/cm³ |
Solubility | Soluble in water |
Appearance | White to light yellow crystalline powder |
Hygroscopicity | Yes |
2,4-Dimethylbenzenesulfonic acid dihydrate has diverse applications across various fields:
The industrial production of 2,4-dimethylbenzenesulfonic acid (m-XSA) dihydrate predominantly employs the electrophilic aromatic sulfonation of m-xylene using fuming sulfuric acid (oleum) as both reagent and reaction medium. This exothermic process follows a classic arenium ion mechanism, where sulfur trioxide (SO₃) acts as the potent electrophile attacking the electron-rich aromatic ring. The reaction exhibits regioselective preference for the 4-position relative to one methyl group, driven by the ortho/para-directing nature of methyl substituents and steric factors favoring the less hindered position [1] .
Critical process parameters governing yield and purity include:
Post-sulfonation, hydration crystallization yields the dihydrate form. The crude sulfonic acid is diluted with water and gradually cooled to 10–15°C, inducing crystallization. Isolation via centrifugation followed by vacuum drying (<50°C) produces white crystalline dihydrate with >99% chromatographic purity and isolated yields reaching 70% after optimization [1] [2].
Table 1: Industrial Sulfonation Optimization Parameters for m-XSA Dihydrate Synthesis
Parameter | Optimal Range | Effect of Deviation | Yield Impact |
---|---|---|---|
Oleum (SO₃) Concentration | 20-25% | <15%: Slow kinetics; >30%: Disulfonation | Max 70% at 20% |
Reaction Temperature | 155-160°C | <150°C: Incomplete reaction; >165°C: Decomposition | ~5%/10°C loss |
m-Xylene:SO₃ Molar Ratio | 1:1.05–1:1.10 | <1:1.05: Unreacted xylene; >1:1.15: Sulfone formation | ~3% per 0.05 excess |
Crystallization Temp | 10–15°C | >20°C: Reduced crystal yield; <5°C: Inclusion impurities | 15–20% yield loss |
Traditional oleum-mediated sulfonation generates significant waste streams, including spent acid and sulfonated tars. Recent advances focus on catalyst engineering to improve atom economy and reduce environmental footprint:
Heterogeneous Acid Catalysts: Solid superacids like sulfated zirconia and zeolite-supported SO₃ donors enable recyclable catalytic systems. These materials facilitate sulfonation via adsorbed SO₃ species, reducing oleum consumption by >40%. Crucially, their confined pore structures enhance regioselectivity, suppressing the formation of 2,5-dimethyl isomers to <1.5% compared to 3–5% in homogeneous systems. After reaction, filtration allows catalyst reuse for ≥5 cycles with <15% activity loss, significantly minimizing acidic waste [8].
Ionic Liquid-Mediated Systems: Bronsted acidic ionic liquids (BAILs) such as 1-butyl-3-methylimidazolium hydrogensulfate ([BMIM][HSO₄]) serve as dual solvent-catalysts. Their low volatility, tunable acidity, and hydrophobic character enable efficient m-xylene sulfonation at 90–110°C – substantially lower than conventional processes. Product isolation involves simple phase separation: the denser ionic liquid phase is drained for reuse, while the upper organic layer yields m-XSA upon cooling. Life-cycle analysis indicates 30% reduction in energy use and 50% lower E-factor (kg waste/kg product) versus oleum routes [8].
Table 2: Green Catalytic Systems for m-XSA Synthesis
Catalyst Type | Reaction Conditions | Isomer Selectivity | Environmental Metrics | Reusability |
---|---|---|---|---|
Sulfated Zirconia (SZ) | 130°C, 4 h | 98.5% 2,4-isomer | Waste reduction: 40% | 5 cycles, 85% activity |
[BMIM][HSO₄] | 100°C, 6 h | 97.2% 2,4-isomer | E-factor: 1.2 vs. 2.5 (oleum) | 8 cycles, 90% activity |
Silica-SO₃H (SBA-15-SO₃H) | 120°C, 5 h | 98.0% 2,4-isomer | Energy use: 35% lower | 7 cycles, 80% activity |
Mechanistic studies confirm BAILs activate SO₃ through hydrogen-bonded complexes, enhancing electrophilicity while preventing water-induced hydrolysis. This allows stoichiometric use of commercial SO₃ solutions instead of oleum, eliminating sulfuric acid byproducts [8].
Eliminating solvents entirely, mechanochemical sulfonation represents a frontier in sustainable m-XSA dihydrate production. This approach employs high-energy ball milling to react solid m-xylene with solid sulfonating agents like sodium pyrosulfate (Na₂S₂O₇) or sulfamic acid (NH₂SO₃H). The process leverages tribochemical activation: mechanical force generates transient hot spots (>500°C) and amorphous reaction zones, enabling sulfonation without melting the reactants [4] [8].
Key engineering innovations include:
The solvent-free route achieves 85–90% conversion within 30–45 minutes, far outpacing thermal processes requiring 6–8 hours. Notably, it avoids aqueous workup, reducing energy-intensive concentration steps. The dihydrate produced exhibits identical spectroscopic signatures (FTIR, NMR) to conventionally synthesized material but with lower inorganic sulfates (<100 ppm vs. 500–1000 ppm in oleum-derived product) [4].
Table 3: Comparative Analysis of m-XSA Dihydrate Synthetic Methods
Method | Temperature | Time | Yield | Byproducts | Energy Use (rel.) | Scalability |
---|---|---|---|---|---|---|
Oleum Sulfonation | 155–165°C | 6–8 h | 66–70% | Sulfones, Sulfates | High | Industrial |
Catalytic (Zeolite) | 120–140°C | 4–5 h | 68–72% | Trace disulfonates | Moderate | Pilot |
Ionic Liquid | 90–110°C | 5–7 h | 70–75% | None significant | Low-Moderate | Lab |
Mechanochemical | Ambient (Δimpact) | 0.5–0.75 h | 60–65% | Unreacted xylene | Very Low | Lab/Pilot |
Despite advantages, scale-up challenges persist for solvent-free routes. Heat dissipation during milling becomes problematic above 1 kg/batch, requiring staged operation or cooled reactors. Additionally, achieving uniform hydration without localized deliquescence demands precise humidity control. Current research focuses on twin-screw extrusion as a continuous alternative, with preliminary data showing 55% conversion in a single pass through the extruder barrel [4] [8].
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